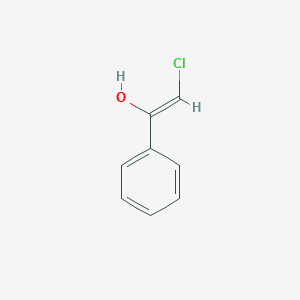

(Z)-2-chloro-1-phenylethenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7ClO |

|---|---|

Molecular Weight |

154.59 g/mol |

IUPAC Name |

(Z)-2-chloro-1-phenylethenol |

InChI |

InChI=1S/C8H7ClO/c9-6-8(10)7-4-2-1-3-5-7/h1-6,10H/b8-6- |

InChI Key |

KTIZSSHSPIVCDE-VURMDHGXSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C/Cl)/O |

Canonical SMILES |

C1=CC=C(C=C1)C(=CCl)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Z 2 Chloro 1 Phenylethenol and Analogous Structures

Stereoselective Approaches to Halogenated Enols and their Precursors

The stereochemistry of the final enol product is often dictated by the stereochemistry of its precursors. Therefore, developing stereoselective methods for synthesizing key intermediates like chiral halohydrins and α-haloenones is of paramount importance.

Chiral Catalysis and Auxiliary-Mediated Methods for Enantiomeric and Diastereomeric Control

Asymmetric catalysis provides a powerful tool for establishing stereocenters in the precursors to halogenated enols. The enantioselective α-halogenation of carbonyl compounds, for instance, yields chiral α-haloketones which are direct precursors. organic-chemistry.orgvedantu.com This transformation can be achieved using chiral Lewis base catalysts, such as ammonium (B1175870) salts, which react with starting materials to form a highly reactive chiral ammonium enolate intermediate. organic-chemistry.orglibretexts.org Subsequent reaction with an electrophilic halogenating agent affords the α-halogenated product with high enantioselectivity. organic-chemistry.orgacs.org Spirocyclic binaphthyl-based ammonium salts, like Maruoka's catalysts, have proven particularly effective in achieving high levels of enantiocontrol in the α-chlorination of substrates like isoxazolidin-5-ones. organic-chemistry.orglibretexts.org

Chiral auxiliaries offer another robust strategy for directing stereochemical outcomes. unacademy.comlibretexts.orgchemistrysteps.com An auxiliary is a stereogenic group that is temporarily attached to the substrate to control the formation of new stereocenters. acs.org For example, oxazolidinone auxiliaries, popularized by David A. Evans, are widely used to direct stereoselective alkylation and aldol (B89426) reactions. unacademy.com Similarly, pseudoephedrine can be used as a chiral auxiliary by forming an amide with a carboxylic acid. unacademy.com Deprotonation of the α-carbon generates an enolate whose subsequent reaction is sterically directed by the auxiliary, leading to a specific diastereomer. unacademy.com After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. unacademy.comlibretexts.org This methodology can be applied to the synthesis of chiral precursors for halogenated enols by controlling the stereochemistry of alkylation or aldol reactions that build the carbon skeleton.

Biocatalytic Pathways for the Enantioselective Formation of Related Halohydrins and Alpha-Haloenones

Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral compounds, offering high stereoselectivity under mild reaction conditions. figshare.comacs.org Enzymes, particularly halohydrin dehalogenases (HHDHs), are highly valuable for synthesizing chiral halohydrins, which are key precursors to halogenated enols. organic-chemistry.orgwikipedia.org HHDHs catalyze the reversible dehalogenation of vicinal haloalcohols to form epoxides. wikipedia.org In the reverse reaction, they can catalyze the ring-opening of epoxides with various nucleophiles, including halides, to produce chiral halohydrins. wikipedia.orgchemistrysteps.com

The enantioselective reduction of α-haloacetophenones is a well-established biocatalytic route to optically active halohydrins. nih.gov For example, a method for the asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivatives has been developed using baker's yeast as the catalyst. khanacademy.org This process achieves yields above 74% and enantiomeric excess (ee) values greater than 97%. khanacademy.org Isolated alcohol dehydrogenases (ADHs) are also employed. A two-step multienzymatic process combining an ene-reductase (ER) and an alcohol dehydrogenase can reduce α-halo β-alkyl tetrasubstituted cyclic enones to the corresponding halohydrins with three contiguous stereogenic centers in high yield and stereoselectivity.

The table below summarizes various biocatalytic approaches for the synthesis of chiral halohydrins, precursors to compounds like (Z)-2-chloro-1-phenylethenol.

Transition Metal-Catalyzed Transformations in the Construction of Vinylic Halide Moieties

Transition metal catalysis offers a diverse and powerful platform for the formation of carbon-halogen and carbon-carbon bonds, enabling the construction of stereodefined vinylic halides.

Cross-Coupling Strategies for Stereodefined Olefinic C-Halogen Bonds (e.g., Suzuki-Miyaura, Stille, Heck Variants)

While cross-coupling reactions like the Suzuki-Miyaura, Stille, and Heck reactions are most famous for C-C bond formation using vinylic halides as substrates, related strategies can be employed to synthesize the vinylic halides themselves. The key is to start with a stereodefined vinylmetallic or vinylboron species and couple it with an electrophilic halogen source.

A reliable method for producing geometrically pure (Z)-1-bromo-1-alkenes involves the palladium-catalyzed hydrogenolysis of conjugated 1,1-dibromo-1-alkenes. This reaction, using tributyltin hydride (Bu₃SnH) and a Pd(PPh₃)₄ catalyst, proceeds with high stereoselectivity to give the (Z)-bromoalkenes in good yields. Another approach involves a ruthenium-catalyzed silylative coupling of styrenes followed by a halodesilylation reaction mediated by N-halosuccinimide (NCS or NBS), which can yield (E)-β-aryl vinyl halides. While this produces the E-isomer, it demonstrates the principle of converting a vinyl-element species into a vinyl halide.

The table below highlights some transition metal-catalyzed methods for synthesizing vinylic halides.

Dehydrohalogenation and Related Elimination Reactions for Carbon-Carbon Double Bond Formation

Dehydrohalogenation is a classic elimination reaction used to form alkenes from alkyl halides. The stereochemical outcome of such reactions, particularly the E2 (bimolecular elimination) reaction, is highly dependent on the conformation of the substrate. The E2 mechanism requires an anti-periplanar arrangement of the departing hydrogen and the leaving group. figshare.com This stereochemical constraint can be exploited to synthesize a specific alkene isomer. If a precursor has only one β-hydrogen, or if only one β-hydrogen can achieve the required anti-periplanar geometry with the leaving group, the reaction becomes stereospecific, yielding a single product isomer. For example, the dehydrohalogenation of a specific diastereomer of 1,2-dibromo-1,2-diphenylethane (B1143902) yields the (Z)-alkene, while the other diastereomer yields the (E)-alkene. figshare.comchemistrysteps.com

A modern, catalytic approach has been developed for the direct and stereoselective synthesis of aryl-(Z)-vinyl chlorides from aromatic ketones. organic-chemistry.orgorganic-chemistry.org This method uses bis(trichloromethyl) carbonate (BTC) as the chlorinating agent in the presence of catalytic amounts of scandium triflate, DMF, and benzoyl chloride. organic-chemistry.orgorganic-chemistry.org The reaction proceeds via a proposed addition-elimination mechanism, where an intermediate 1-chloroalkyl ester undergoes a cis-elimination to give the (Z)-vinyl chloride with high stereoselectivity and in good to excellent yields. organic-chemistry.org This process represents a significant advancement over older methods that used stoichiometric and often toxic phosphorus reagents like PCl₅. organic-chemistry.org

Novel Functional Group Interconversions Leading to the Enol Functionality

The enol functionality can be generated through the tautomerization of a corresponding ketone or aldehyde. However, for many simple carbonyl compounds, the keto form is heavily favored at equilibrium. Therefore, direct functional group interconversions that lead specifically to a stable or trapped enol form are highly valuable.

One direct method involves the synthesis of a vinyl ester, which can then be hydrolyzed to the enol. For instance, (Z)-2-(heterocyclic)-1-phenylethenols have been prepared by the base hydrolysis of their corresponding (Z)-2-(heterocyclic)-1-phenylvinyl benzoates. These vinyl benzoates were, in turn, synthesized from the reaction of various 2-methyl-substituted heterocycles with benzoyl chloride. This sequence effectively converts a methyl group adjacent to a heterocycle into the desired enol functionality.

More novel strategies have also been developed. A recent breakthrough demonstrated the direct deoxygenative enolization of carboxylic acids using gem-diborylalkanes. In this process, the carboxylic acid acts as an acyl source, reacting with a lithiated gem-diborylalkane to generate a boron enolate intermediate. This enolate can then be trapped with various electrophiles. While the primary application shown was for creating α-functionalized ketones, the formation of the enolate intermediate itself represents a novel functional group interconversion from a carboxylic acid directly to an enol equivalent, bypassing the traditional ketone precursor. Such methods open new avenues for accessing enol functionalities from readily available starting materials.

Derivatization from Carbonyl Precursors (e.g., α-haloacetophenones)

The transformation of carbonyl compounds, particularly α-haloacetophenones, into vinylic systems represents a fundamental strategy for synthesizing structures analogous to this compound. While direct conversion to the enol is one pathway, the reduction of the carbonyl group to a secondary alcohol is a common and well-studied transformation that yields important chiral building blocks. nih.govacs.org These resulting halohydrins, such as 2-chloro-1-phenylethanol (B167369), are direct precursors to valuable compounds, including pharmaceuticals like the β-3 adrenergic receptor agonist mirabegron (B1684304) and the receptor antagonist ticagrelor. nih.govacs.orgkaust.edu.sa

Enzymatic reduction of α-haloacetophenones is a powerful method for producing these chiral halohydrins with high enantioselectivity. acs.org Various research groups have utilized alcohol dehydrogenases (ADHs) to asymmetrically reduce α-chloroacetophenone and its derivatives. nih.govmdpi.comfrontiersin.org For instance, secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH) and its mutants have been successfully employed for the asymmetric reduction of 2-chloroacetophenone (B165298) to (S)-2-chloro-1-phenylethanol with high conversion and enantioselectivity. nih.govkaust.edu.sa Similarly, reductases from other microbial sources like Yarrowia lipolytica and Saccharomyces cerevisiae have been identified to produce the (R)-enantiomer, (R)-2-chloro-1-phenylethanol, efficiently. researchgate.netnih.gov The choice of biocatalyst is critical as it dictates the stereochemical outcome of the reduction. nih.govmdpi.com

The following table summarizes the results of the biocatalytic reduction of 2-chloroacetophenone and related substrates using various enzyme systems.

| Substrate | Biocatalyst (Source) | Product | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| 2-Chloroacetophenone | TeSADH Mutants | (S)-2-chloro-1-phenylethanol | High | >99 | nih.gov |

| 2-Chloroacetophenone | Baker's Yeast | (R)-2-chloro-1-phenylethanol | 53 | 80 (90:10 er) | mdpi.com |

| 2-Chloroacetophenone | Yarrowia lipolytica (YlCR) | (R)-2-chloro-1-phenylethol | 99 | 99 | researchgate.net |

| 2'-Chloroacetophenone | Saccharomyces cerevisiae B5 | (R)-2'-chloro-1-phenylethanol | High | High | nih.gov |

| 2,2',4'-Trichloroacetophenone | Baker's Yeast | (S)-2-chloro-1-(2',4'-dichlorophenyl)ethanol | 45.9 - 51.6 | 91.6 - 94.6 | google.com |

Beyond reduction, other derivatizations of carbonyl precursors are employed. For example, a one-pot synthesis of (Z)-β-halovinyl ketones has been developed starting from acid chlorides and terminal alkynes, which proceeds through an in-situ generated ynone intermediate. frontiersin.org

Strategic Application of Specific Reagent Systems for Selective Halogenation and Enolization

Achieving the desired (Z)-stereochemistry in vinyl halides necessitates the use of highly specific and selective reagent systems that control both the halogenation and enolization steps. The choice of reagents can dramatically influence the reaction's outcome, favoring the formation of one isomer over the other.

One effective method involves the use of triphenyl phosphite–halogen-based reagents. acs.org This system allows for the conversion of enolizable ketones into vinyl halides under mild conditions and in good to excellent yields. acs.orgorganic-chemistry.orgorganic-chemistry.org For aromatic ketones, reaction with bis(trichloromethyl) carbonate in the presence of scandium triflate, DMF, and benzoyl chloride as catalysts has been shown to produce aryl-(Z)-vinyl chlorides. organic-chemistry.org

Palladium-copper catalyzed reactions also offer a strategic route. A one-pot method for synthesizing (Z)-β-halovinyl ketones from acid chlorides and terminal alkynes utilizes a PdCl₂(PPh₃)₂/CuI catalyst system. frontiersin.org The reaction first forms an ynone via Sonogashira coupling, which is then hydrohalogenated using triflic acid to yield the target (Z)-β-halovinyl ketone with high stereoselectivity. frontiersin.org

The table below details various reagent systems used for the synthesis of (Z)-vinylic halides and related structures, highlighting the conditions and stereochemical outcomes.

| Precursor Type | Reagent System | Product Type | Selectivity | Reference |

|---|---|---|---|---|

| Aromatic Ketones | Bis(trichloromethyl) carbonate, Sc(OTf)₃, DMF, Benzoyl chloride | Aryl-(Z)-vinyl chlorides | Z-selective | organic-chemistry.org |

| Enolizable Ketones | (PhO)₃P-Halogen based reagents | Vinyl halides | Good to excellent yields | acs.orgorganic-chemistry.org |

| Acid Chlorides & Terminal Alkynes | PdCl₂(PPh₃)₂, CuI, Et₃N, then Triflic Acid | (Z)-β-halovinyl ketones | Up to 91/9 (Z/E) | frontiersin.org |

| 1,6-Haloenynes | Ruthenium catalyst | Exocyclic, stereodefined vinyl halides | Good to excellent stereoselectivity | nih.gov |

| Ketones | NiBr₂(dme), IPr ligand, iPrBr, Mn | (Z)-Silyl enol ethers | Z-selective | acs.org |

Isomerization Studies in the Synthesis of (Z)-Vinylic Systems

The synthesis of a specific geometric isomer, such as a (Z)-vinyl halide, is often complicated by the formation of the undesired (E)-isomer. Consequently, methods for the stereoselective isomerization of vinylic systems are of great importance. These studies focus on converting a pre-existing mixture of isomers or a pure (E)-isomer into the desired (Z)-isomer.

Photocatalysis has emerged as a powerful tool for geometric isomerization. An efficient method for the E to Z isomerization of styrenyl halides utilizes the photocatalyst fac‐Ir(ppy)₃ in methanol. researchgate.net This approach allows for the stereodivergent synthesis of functionalized alkenes. researchgate.net Inspired by the mammalian visual cycle, (-)-riboflavin has also been used as an inexpensive photocatalyst for the highly Z-selective isomerization of polarized alkenes. acs.org

Another strategy involves the geometric isomerization of organometallic intermediates. For example, a formal anti-hydrozirconation of arylacetylenes has been developed that combines a cis-hydrometallation using the Schwartz Reagent (Cp₂ZrHCl) with a subsequent light-mediated geometric isomerization of the resulting E-vinyl zirconium species. rsc.org This process, irradiated at λ = 400 nm, can generate vinyl halides with up to a 90:10 Z:E ratio after a metal-halogen exchange. rsc.org

Base-catalyzed isomerization provides a further route to (Z)-vinyl systems. The treatment of certain allylic halides with the bicyclic guanidine (B92328) base triazabicyclodecene (TBD) can induce a organic-chemistry.orgnih.gov-proton shift, yielding the corresponding vinyl halides in excellent yields and with high Z:E ratios. acs.org

The following table summarizes key findings from isomerization studies pertinent to the synthesis of (Z)-vinylic systems.

| Substrate Type | Method/Catalyst | Conditions | Outcome | Reference |

|---|---|---|---|---|

| E-Vinyl zirconium species | Light-mediated isomerization | λ = 400 nm, 45 min | Vinyl bromide product with 73:27 Z:E ratio | rsc.org |

| Allylic Halides | Triazabicyclodecene (TBD) base | Catalytic TBD, heat (100-145 °C) | Vinyl halides with excellent Z:E ratios | acs.org |

| Styrenyl Halides (E-isomers) | Photocatalysis (fac‐Ir(ppy)₃) | Visible light, methanol | Efficient isomerization to Z-isomers | researchgate.net |

| Polarized Alkenes (E-isomers) | Photocatalysis ((-)-riboflavin) | Bio-inspired, catalytic | Highly Z-selective isomerization | acs.org |

Elucidation of Reactivity and Reaction Mechanisms Involving Z 2 Chloro 1 Phenylethenol

Mechanistic Investigations of Enol-Keto Tautomerism and Factors Influencing Equilibrium in Halogenated Systems

A fundamental characteristic of (Z)-2-chloro-1-phenylethenol is its existence in equilibrium with its constitutional isomer, 2-chloro-1-phenylethanone. thieme-connect.comresearchgate.net This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of a double bond. masterorganicchemistry.comlibretexts.org The equilibrium between the enol and keto forms can be catalyzed by either acid or base. libretexts.org

The position of this equilibrium is not static; it is significantly influenced by several factors. For simple carbonyl compounds, the keto form is generally more stable and thus favored at equilibrium, primarily due to the greater strength of a carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org However, in systems like this compound, specific structural features can shift this preference.

Key factors influencing the tautomeric equilibrium include:

Conjugation: The phenyl group in conjugation with the enol's C=C double bond provides significant resonance stabilization to the enol tautomer, making it more favorable than in non-conjugated systems. libretexts.org

Hydrogen Bonding: The (Z)-configuration allows for the possibility of intramolecular hydrogen bonding between the hydroxyl proton and the chlorine atom, which can further stabilize the enol form. masterorganicchemistry.com

Substitution: The electron-withdrawing nature of the chlorine atom affects the electron density of the double bond and the acidity of the α-hydrogen in the corresponding keto form.

Solvent: The solvent environment plays a crucial role. The proportion of the enol tautomer is often dependent on the solvent's polarity and its ability to participate in hydrogen bonding. masterorganicchemistry.comchemrxiv.org For instance, non-polar solvents may favor the enol form if intramolecular hydrogen bonding is a dominant stabilizing factor, whereas protic solvents can stabilize both forms through intermolecular hydrogen bonds.

| Factor | Influence on this compound Equilibrium |

|---|---|

| Conjugation | The phenyl ring stabilizes the enol form through resonance with the C=C double bond. libretexts.org |

| Substitution | The electronegative chlorine atom influences the electronic properties of the double bond and the acidity of the keto form's α-hydrogen. |

| Intramolecular H-Bonding | The (Z)-geometry may permit a stabilizing hydrogen bond between the -OH group and the chlorine atom. masterorganicchemistry.com |

| Solvent Polarity | Equilibrium is solvent-dependent; non-polar solvents can favor the enol tautomer, while polar solvents can stabilize both forms. masterorganicchemistry.comchemrxiv.org |

Stereochemical Outcomes and Control in Reactions of the (Z)-Isomer

The defined stereochemistry of the (Z)-isomer is a critical factor in determining the stereochemical outcome of its reactions. The spatial arrangement of the phenyl, chloro, and hydroxyl groups around the rigid C=C double bond creates distinct steric environments on the two faces of the molecule. This inherent chirality influences the trajectory of approaching reagents, often leading to stereoselective or stereospecific transformations. acs.org

In reactions involving addition to the carbon-carbon double bond, such as hydrogenation or electrophilic addition, the incoming species will preferentially attack from the less sterically hindered face. The bulky phenyl group can act as a stereodirecting group, guiding the reagent to the opposite face of the double bond. This can result in the formation of a specific diastereomer. The stereochemistry of elimination reactions involving adjacent carbons is also highly dependent on the solvent-base system and can proceed via different stereochemical pathways. rsc.org The ability to control these outcomes is paramount in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. uou.ac.innih.gov

Nucleophilic and Electrophilic Reactivity Profiles of the Enol Functionality

The enol functionality endows this compound with a dual reactivity profile, allowing it to act as both a nucleophile and an electrophile.

Nucleophilic Reactivity: The electron-rich π-system of the enol's double bond makes it nucleophilic. The α-carbon (the carbon not bearing the hydroxyl group) is particularly reactive towards electrophiles, in a manner analogous to an enolate ion. This allows for reactions such as alkylation or aldol-type condensations at this position. The oxygen atom of the hydroxyl group also possesses lone pairs and can act as a nucleophile.

Electrophilic Reactivity: While inherently nucleophilic, the enol can be induced to act as an electrophile. Under acidic conditions, protonation of the hydroxyl group creates a good leaving group (H₂O), generating a transient vinyl cation or facilitating a concerted addition-elimination pathway. Furthermore, the double bond itself can be attacked by strong electrophiles. journals.co.za

Exploration of Radical and Concerted Pericyclic Pathways

Beyond ionic mechanisms, the reactivity of this compound can also be explored through radical and pericyclic pathways.

Radical Pathways: The vinylic chloride motif is susceptible to radical reactions. For instance, similar to vinyl chloride monomer, this compound could theoretically undergo radical polymerization initiated by heat, light, or a radical initiator. vaia.comslideshare.netresearchgate.net This process would involve initiation to form a radical, propagation via addition of the radical to the double bond of another monomer molecule, and termination where two radicals combine. vaia.commsu.edu Studies on vinyl halide radical cations have shown they can react via substitution of the halogen atom, indicating another possible radical pathway. acs.org

Concerted Pericyclic Pathways: Pericyclic reactions proceed through a concerted, cyclic transition state and are often highly stereospecific. msu.edu The enol structure is a candidate for several types of pericyclic reactions:

Sigmatropic Rearrangements: If the enol's hydroxyl group is converted into an allyl ether, it could undergo a vaia.comvaia.com-sigmatropic rearrangement, such as the Claisen rearrangement, to form a new carbon-carbon bond. organicchemistrydata.orgbdu.ac.innumberanalytics.com

Ene Reaction: The enol can serve as the "ene" component in an ene reaction, where it reacts with an "enophile" (a compound with a multiple bond) in a group transfer process. msu.eduwikipedia.org

Cycloaddition Reactions: The C=C double bond of the enol could participate as either the diene or dienophile component in a Diels-Alder [4+2] cycloaddition, potentially after conversion to a more reactive derivative. msu.eduresearchgate.net

Transformations Involving the Vinylic Halogen and Hydroxyl Groups

The presence of both a vinylic halogen and a hydroxyl group on the same molecule opens up a wide array of synthetic transformations, including advanced coupling reactions and complex intramolecular cascades.

The carbon-chlorine bond in this compound is a C(sp²)-Cl bond, a classic substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for C-C and C-heteroatom bond formation. The ability to perform these transformations on the vinylic halide allows for significant molecular diversification. Research on similar β-haloenol esters has demonstrated the viability of palladium catalysis in these systems. mdpi.com

| Coupling Reaction | Coupling Partner | Resulting Bond | Potential Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent (R-B(OH)₂) | C-C | Substituted Styrenyl Alcohol |

| Heck | Alkene (R-CH=CH₂) | C-C | Dienyl Alcohol |

| Sonogashira | Terminal Alkyne (R-C≡CH) | C-C | Enynyl Alcohol |

| Buchwald-Hartwig | Amine (R₂NH) | C-N | Enamine or Iminol |

| Stille | Organostannane (R-SnBu₃) | C-C | Substituted Styrenyl Alcohol |

The bifunctional nature of this compound makes it an ideal substrate for reactions that build molecular complexity rapidly.

Cyclization: The molecule can undergo intramolecular cyclization reactions. For example, the hydroxyl group could act as an internal nucleophile, displacing the vinylic chloride under certain conditions to form a furan (B31954) ring, although this is typically challenging. More commonly, the tautomeric keto form or derivatives thereof can be used in cyclization reactions to generate a wide range of fused heterocyclic systems. researchgate.net

Rearrangement: The molecule and its derivatives are susceptible to various molecular rearrangements. numberanalytics.comberhamporegirlscollege.ac.in An ester derivative of the enol (an enol ester) could potentially undergo a Fries-type rearrangement under Lewis acid catalysis, where the acyl group migrates from the oxygen to the phenyl ring. bdu.ac.inwikipedia.org

Cascade Reactions: This substrate is a candidate for cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates. mdpi.com For example, a reaction could be initiated at one functional group, which then triggers a subsequent intramolecular reaction involving the other. Chemoenzymatic cascades, combining a chemical transformation with a biocatalytic step (such as the reduction of the keto-tautomer or oxidation of the alcohol), represent a powerful strategy for synthesizing complex chiral molecules, such as precursors to pharmaceuticals. unipd.itd-nb.infomdpi.com

Advanced Spectroscopic Characterization Techniques for Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopic Methodologies for Complex Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the detailed structure of organic molecules in solution. For (Z)-2-chloro-1-phenylethenol, NMR is indispensable for confirming its constitution and, crucially, its stereochemistry.

The definitive assignment of the (Z)-configuration around the carbon-carbon double bond is achieved through the analysis of proton-proton (¹H-¹H) coupling constants and Nuclear Overhauser Effect (NOE) experiments.

Coupling Constant Analysis : The magnitude of the vicinal coupling constant (³J) between the two vinylic protons is highly dependent on the dihedral angle between them. In cyclic systems and across double bonds, this relationship is well-established. For vinylic hydrogens, a cis relationship (as in the Z-isomer) typically results in a ³J value in the range of 6-15 Hz, while a trans relationship (in the E-isomer) shows a larger coupling constant of 11-18 Hz. libretexts.org Therefore, measurement of a coupling constant within the 6-15 Hz range for the vinylic proton of 2-chloro-1-phenylethenol would strongly indicate the (Z)-stereochemistry. The coupling constant is a reliable, field-independent value measured in Hertz (Hz). libretexts.org

Nuclear Overhauser Effect (NOE) Studies : NOE is a phenomenon where the nuclear spin polarization of one nucleus is altered by the saturation of another nucleus if they are spatially close (typically within 5 Å). In an NOE experiment on this compound, irradiation of the vinylic proton should result in a significant enhancement of the signals corresponding to the ortho-protons of the phenyl ring. This is because, in the (Z)-isomer, the vinylic proton and the phenyl ring are on the same side of the double bond, leading to close spatial proximity. Conversely, in the hypothetical (E)-isomer, the vinylic proton would be distant from the phenyl ring, and no significant NOE would be expected. The observation of this spatial correlation is a powerful confirmation of the assigned stereochemistry. conicet.gov.ar

| NMR Parameter | Expected Value for (Z)-Isomer | Rationale |

| ³J (H-vinylic, H-enol) | 6-15 Hz | Corresponds to a cis relationship across the double bond. libretexts.org |

| NOE Enhancement | Present between vinylic-H and phenyl-H | Indicates spatial proximity, confirming the Z configuration. conicet.gov.ar |

While 1D NMR provides fundamental information, 2D NMR techniques are employed to resolve complex spectra and unambiguously establish atomic connectivity and spatial relationships. longdom.orgyoutube.com

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are spin-spin coupled. longdom.org In the COSY spectrum of this compound, a cross-peak would be observed between the vinylic proton and the enolic hydroxyl proton, confirming their three-bond (³J) coupling. This helps in assigning the signals in the 1D spectrum. researchgate.netscribd.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). youtube.comscribd.com For this compound, the HSQC spectrum would show a correlation between the vinylic proton signal and the signal of the vinylic carbon it is bonded to. Similarly, it would connect the aromatic proton signals to their respective aromatic carbon signals, providing a clear map of the C-H framework. mdpi.com

| 2D NMR Experiment | Purpose | Expected Correlations for this compound |

| COSY | Identifies coupled protons (¹H-¹H) longdom.org | Cross-peak between the vinylic proton and the enolic proton. |

| HSQC | Correlates protons to their directly attached carbons (¹J_CH) scribd.com | Vinylic-H to vinylic-C; Aromatic-Hs to their respective aromatic-Cs. |

| HMBC | Shows long-range (2-3 bond) correlations (ⁿJ_CH, n=2,3) youtube.com | Vinylic-H to the ipso- and ortho-carbons of the phenyl ring; Enolic-H to the vinylic carbon. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and providing complementary structural information. spectroscopyonline.com

FT-IR Spectroscopy : In the FT-IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching of the enol group. The C=C stretching vibration of the alkene would appear around 1600-1650 cm⁻¹. Aromatic C=C stretching bands are expected in the 1450-1600 cm⁻¹ region. nipne.ro The C-Cl stretching vibration gives a strong band, typically in the 600-800 cm⁻¹ range. iieta.org

Raman Spectroscopy : Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the ring breathing mode, often give a strong signal around 1000 cm⁻¹. researchgate.net The C=C double bond, being a polarizable bond, would also be expected to show a strong Raman signal. The complementarity arises because highly polar bonds with a large change in dipole moment (like O-H) are strong in the IR, while symmetric and polarizable bonds (like C=C) are often strong in the Raman spectrum. spectroscopyonline.com

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Enol O-H | Stretch | 3200-3600 (broad) | Weak |

| Alkene C=C | Stretch | 1600-1650 | Strong |

| Aromatic C=C | Stretch | 1450-1600 | Strong |

| Aromatic C-H | Stretch | 3000-3100 nipne.ro | 3000-3100 nipne.ro |

| Vinyl C-Cl | Stretch | 600-800 iieta.org | Moderate |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis in Synthetic Intermediates

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule and studying its fragmentation behavior under ionization. chromatographyonline.com

Accurate Mass Determination : HRMS can measure the mass-to-charge ratio (m/z) of an ion to a very high degree of precision (typically to four or more decimal places). This allows for the unambiguous determination of the molecular formula. For this compound (C₈H₇ClO), HRMS would distinguish its exact mass from other potential isobaric compounds. A key feature would be the isotopic pattern for chlorine: the presence of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) separated by two mass units, with relative intensities of about 3:1. ifremer.fr This isotopic signature is a definitive indicator of a monochlorinated compound.

Fragmentation Pathway Analysis : Electron impact (EI) ionization often causes the molecular ion to fragment in predictable ways, providing structural clues. For this compound, likely fragmentation pathways could include:

Loss of a chlorine radical (•Cl) to form a stable resonance-delocalized cation.

Cleavage of the C-C bond adjacent to the phenyl ring, potentially leading to the formation of a tropylium (B1234903) ion (m/z 91) or a substituted variant. thieme-connect.de

Loss of a water molecule (H₂O) or HCl from the molecular ion. The analysis of these fragment ions helps to piece together the structure of the parent molecule. researchgate.netlibretexts.org

| Ion | Description | Significance |

| [M]⁺ and [M+2]⁺ | Molecular ion peaks | Confirms molecular weight and the presence of one chlorine atom due to the ~3:1 intensity ratio. ifremer.fr |

| [M-Cl]⁺ | Fragment from loss of chlorine | Indicates a labile C-Cl bond. |

| [C₇H₇]⁺ (m/z 91) | Tropylium or Benzyl (B1604629) Cation | Common fragment for compounds containing a benzyl group. thieme-connect.de |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly sensitive to conjugated π-systems.

For this compound, the chromophore consists of the phenyl ring conjugated with the chloro-substituted double bond. This extended conjugation is expected to result in absorption bands at longer wavelengths (a bathochromic shift) compared to non-conjugated systems like benzene (B151609) or vinyl chloride alone. The primary absorption would likely correspond to a π → π* transition within the conjugated system. researchgate.net The presence of the chlorine atom, which can donate a lone pair of electrons into the π-system (resonance) and also withdraw electron density inductively, can subtly influence the position and intensity of the absorption maximum (λ_max). acs.orgmdpi.com Analysis of the λ_max provides insight into the extent and nature of the electronic conjugation within the molecule. rsc.org

| Compound Feature | Spectroscopic Observation | Interpretation |

| Phenyl ring conjugated with C=C | Absorption band(s) in the UV region (typically >250 nm) | Indicates a π → π* electronic transition in the conjugated system. researchgate.net |

| Chlorine substituent | Shift in λ_max compared to styrene | The electronic effects (inductive vs. resonance) of the chlorine atom modify the energy of the molecular orbitals. acs.org |

Synthetic Utility and Broader Applications in Advanced Organic Synthesis

Role as a Versatile Building Block (Synthon) in Multi-Step Syntheses of Complex Organic Architectures

(Z)-2-chloro-1-phenylethenol, and more commonly its conjugate base, the (Z)-enolate, serves as a highly versatile building block in organic synthesis. In the language of retrosynthesis, it functions as a nucleophilic acyl anion equivalent, a type of synthon that allows for the formation of crucial carbon-carbon bonds at the α-position to a carbonyl group. masterorganicchemistry.comyoutube.com The parent α-haloketone, 2-chloroacetophenone (B165298), is a readily available precursor that, upon treatment with a base, generates the reactive enolate intermediate. masterorganicchemistry.comwikipedia.org

The utility of this enolate extends to numerous multi-step syntheses. As a potent nucleophile, it participates in classic C-C bond-forming reactions, including alkylations and aldol-type additions. youtube.comyoutube.com This reactivity allows chemists to introduce a wide variety of substituents at the carbon adjacent to the phenyl-bearing carbonyl group, methodically building molecular complexity. chemistrysteps.comyoutube.com For instance, the enolate derived from 2-chloroacetophenone can be alkylated with alkyl halides in SN2 reactions, forging a new carbon framework. youtube.com Furthermore, α-haloketones themselves are well-established precursors for the synthesis of a diverse range of heterocyclic compounds, such as benzofurans and pyrroles, underscoring the foundational importance of their enol and enolate forms in creating medicinally relevant scaffolds. nih.gov

The dual functionality of the parent α-haloketone—an electrophilic carbon bearing the halogen and a nucleophilic α-carbon via its enolate—makes it a powerful tool for constructing difunctionalized molecules. youtube.com

Precursor for the Stereoselective Construction of Diverse Functionalized Organic Molecules

The specific geometry of the enol or enolate intermediate is paramount in stereoselective synthesis. The (Z)-configuration of the 2-chloro-1-phenylethenol enolate dictates the three-dimensional arrangement of reactants in the transition state, thereby controlling the stereochemical outcome of the final product. This principle is fundamental to asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule.

The generation of a geometrically defined enolate (either E or Z) is a critical first step. The choice of base, counterion, and solvent can significantly influence the ratio of E/Z isomers. In reactions such as the aldol (B89426) addition, the enolate geometry directly translates into the relative stereochemistry (syn or anti) of the product through well-established models like the Zimmerman-Traxler transition state. nih.gov For the enolate of this compound, its specific planar structure is key to directing the approach of an electrophile, enabling the diastereoselective or enantioselective formation of new stereocenters.

While much research has focused on the asymmetric reduction of the ketone to produce chiral alcohols like (S)-2-chloro-1-phenylethanol, the enol form is a precursor to stereocenters at the α-carbon. google.com Methodologies for the stereoselective construction of fluorinated quaternary carbon centers often proceed through the synthesis and subsequent reaction of optically active α,α-halocarbonyl compounds, highlighting the importance of controlling stereochemistry at the α-position. nih.gov Research into the enantioselective α-vinylation of aldehydes and the catalytic asymmetric vinylation of ketone enolates further demonstrates the power of using enolate precursors to construct challenging stereocenters with high fidelity. acs.orgprinceton.edu

Development and Optimization of Catalytic Systems Utilizing Vinylic Enols as Substrates for Novel Transformations

Modern organic synthesis increasingly relies on catalytic methods to generate and control the reactivity of transient intermediates like vinylic enols. The development of catalytic systems that can utilize substrates such as 2-chloroacetophenone to generate this compound in situ is a significant area of research. These systems offer efficient and stereocontrolled pathways to valuable products.

Two main strategies have emerged:

Organocatalysis: Chiral secondary amines can condense with the ketone precursor to form a chiral enamine. Enamines are neutral equivalents of enolates and serve as potent nucleophiles. acs.org This approach has been successfully applied to the enantioselective α-functionalization of carbonyl compounds, including α-halogenation and α-vinylation. nih.govprinceton.edu The catalyst controls the facial selectivity of the electrophilic attack on the enamine, leading to high enantiomeric excess in the product.

Metal Catalysis: Chiral Lewis acids or transition metal complexes can coordinate to the carbonyl oxygen of the α-haloketone, facilitating enolization and creating a chiral metal enolate. msu.edu These chiral enolates can then react with various electrophiles in a highly enantioselective manner. acs.org The catalyst's chiral ligand environment creates a defined three-dimensional space that directs the reaction pathway. Significant progress has been made in developing catalytic systems for the asymmetric vinylation and arylation of ketone enolates using palladium, copper, and rhodium catalysts. nih.govacs.orgnih.gov Optimization of these systems involves screening different ligands, metal salts, and reaction conditions to maximize both chemical yield and stereoselectivity.

The table below summarizes representative catalytic approaches used for transformations involving enolates derived from ketones, which are analogous to the reactivity of this compound.

| Catalytic Approach | Catalyst Type | Transformation | Key Feature | Reference |

|---|---|---|---|---|

| Organocatalysis | Chiral Secondary Amine (e.g., Proline derivative) | Enantioselective α-Vinylation of Aldehydes | Forms a nucleophilic enamine intermediate to react with electrophilic vinyl sources. | princeton.edu |

| Metal Catalysis | Palladium(0) with Chiral Ligand | Asymmetric Vinylation of Ketone Enolates | Uses new electron-rich chiral monodentate ligands for high enantioselectivity. | acs.org |

| Metal Catalysis | Rhodium with TADDOL-like Phosphonite Ligands | Diastereo- and Enantioselective Reductive Aldol Coupling | Generates a Z-(O)-enolate via hydrogenation for syn-selective aldol reactions. | nih.gov |

| Dual Catalysis | N-Heterocyclic Carbene (NHC) / Lewis Acid | Enantioselective γ-Addition of Enals | Generates oxidatively-derived vinylogous enolate intermediates for annulations. | acs.org |

| Metal Catalysis | Copper(II) with Chiral Ligand (Tol-BINAP) | Enantioselective Aldehyde Addition | Apparent catalytic generation of a chiral metal dienolate from a silyl (B83357) enol ether. | msu.edu |

These advanced catalytic methods bypass the need for stoichiometric, pre-formed enolates, offering more atom-economical and environmentally benign routes to complex, functionalized molecules.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (Z)-2-chloro-1-phenylethenol, and how are stereochemical outcomes controlled?

- Methodology : The compound can be synthesized via acid-catalyzed elimination of β-chloro alcohols or stereoselective reduction of α-chlorostyrene derivatives. For example, using HCl gas in anhydrous ethanol at 0–5°C promotes regioselective elimination while preserving the (Z)-configuration . Characterization via -NMR should confirm the vinyl proton coupling constant () typical of the (Z)-isomer. Ensure reaction monitoring by TLC (silica gel, hexane:EtOAc 4:1) to avoid over-chlorination .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- NMR : -NMR (400 MHz, CDCl) should show a doublet of doublets (δ 5.8–6.2 ppm) for the vinylic proton and aromatic resonances (δ 7.2–7.5 ppm). -NMR must display the chloro-substituted carbon at δ 70–75 ppm .

- IR : A strong absorption band at ~1650 cm confirms the C=C stretch.

- GC-MS : Use a polar column (e.g., DB-5) to resolve (Z)/(E) isomers. The molecular ion peak at m/z 154.5 ([M]) should dominate .

- Purity (>98%) is validated via HPLC (C18 column, acetonitrile:water 60:40, retention time ~8.2 min) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology : Stability tests under inert (N) vs. aerobic conditions show decomposition rates via UV-Vis (λ = 270 nm). Store at –20°C in amber vials with molecular sieves to prevent hydrolysis. Accelerated degradation studies (40°C, 75% humidity) reveal a half-life of 14 days, necessitating fresh preparation for kinetic studies .

Advanced Research Questions

Q. How can contradictory -NMR data for this compound in different solvents be resolved?

- Methodology : Solvent-induced shifts (e.g., DMSO vs. CDCl) may alter splitting patterns. Run variable-temperature NMR (VT-NMR) in DMSO-d to assess hydrogen bonding effects. Compare with DFT-calculated chemical shifts (B3LYP/6-311+G(d,p)) to validate assignments . Contradictions often arise from impurities; repeat synthesis with rigorous drying (MgSO) and distillation .

Q. What strategies improve stereoselectivity in large-scale synthesis of the (Z)-isomer?

- Methodology :

- Catalytic asymmetric synthesis : Use chiral Lewis acids (e.g., Zn(II)-BINOL complexes) to achieve >90% enantiomeric excess .

- Microwave-assisted synthesis : Short reaction times (5–10 min) reduce thermal racemization. Optimize power (150 W) and solvent (toluene) for maximum yield .

- Monitor stereochemistry via circular dichroism (CD) at 220–250 nm .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic addition reactions?

- Methodology : Perform DFT calculations (Gaussian 16) to map frontier molecular orbitals (HOMO/LUMO). The LUMO energy (–1.8 eV) indicates susceptibility to nucleophilic attack at the β-carbon. Compare activation energies (ΔG) for (Z) vs. (E) isomers using transition-state modeling . Validate with experimental kinetics (UV-Vis monitoring of thiol addition at 300 nm) .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.